molecular formula C5H11ClSi B3254562 1-Chloro-1-methylsilolane CAS No. 2406-31-7

1-Chloro-1-methylsilolane

Cat. No.: B3254562
CAS No.: 2406-31-7
M. Wt: 134.68 g/mol
InChI Key: QWLZWLZASPAUII-UHFFFAOYSA-N
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Description

1-Chloro-1-methylsilolane is an organosilicon compound with the chemical formula C5H11ClSi. It is a colorless liquid with a pungent odor and is used in various chemical processes . This compound is part of the silolane family, which are cyclic silicon-containing compounds.

Preparation Methods

1-Chloro-1-methylsilolane can be synthesized through several methods. One common synthetic route involves the reaction of methylsilane with chlorine gas under controlled conditions. The reaction typically occurs at elevated temperatures and may require a catalyst to proceed efficiently. Industrial production methods often involve the use of specialized reactors to ensure the safety and efficiency of the process .

Chemical Reactions Analysis

1-Chloro-1-methylsilolane undergoes various chemical reactions, including:

Common reagents used in these reactions include lithium aluminium hydride for reductions and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-1-methylsilolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-1-methylsilolane involves its ability to form stable silicon-carbon bonds. This property allows it to interact with various molecular targets, including organic molecules and biomolecules. The pathways involved in its reactions often include nucleophilic substitution and reduction mechanisms, which enable the formation of diverse silicon-containing compounds .

Comparison with Similar Compounds

1-Chloro-1-methylsilolane can be compared with other chlorosilanes, such as:

  • Chlorosilane (H3SiCl)
  • Dichlorosilane (H2SiCl2)
  • Trichlorosilane (HSiCl3)
  • Methyltrichlorosilane (CH3SiCl3)
  • Dimethyldichlorosilane ((CH3)2SiCl2)
  • Trimethylsilyl chloride ((CH3)3SiCl)

What sets this compound apart is its cyclic structure, which imparts unique chemical properties and reactivity compared to its linear counterparts .

Properties

IUPAC Name

1-chloro-1-methylsilolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClSi/c1-7(6)4-2-3-5-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLZWLZASPAUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(CCCC1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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